2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 337924-53-5
VCID: VC4798575
InChI: InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+
SMILES: CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N
Molecular Formula: C15H12Cl2N2OS
Molecular Weight: 339.23

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

CAS No.: 337924-53-5

Cat. No.: VC4798575

Molecular Formula: C15H12Cl2N2OS

Molecular Weight: 339.23

* For research use only. Not for human or veterinary use.

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile - 337924-53-5

Specification

CAS No. 337924-53-5
Molecular Formula C15H12Cl2N2OS
Molecular Weight 339.23
IUPAC Name 2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Standard InChI InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+
Standard InChI Key CBIBZRVAHFLFBP-VXLYETTFSA-N
SMILES CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N

Introduction

Structural Analysis and Molecular Characterization

Core Structural Components

The compound’s IUPAC name, 2-[5-[(1E)-1-{[(2,3-dichlorophenyl)methoxy]imino}ethyl]thiophen-2-yl]acetonitrile, delineates its three primary components:

  • Thiophene backbone: A five-membered aromatic ring containing sulfur (position 2) .

  • Ethanimidoyl group: An (E)-N-alkoxy imine\text{(E)-N-alkoxy imine} substituent at the 5-position of the thiophene, formed by condensation of an ethanimidoyl group with a 2,3-dichlorobenzyl ether .

  • Acetonitrile moiety: A nitrile-functionalized methyl group at the 2-position of the thiophene .

The (E)\text{(E)}-configuration of the imine double bond is critical for spatial orientation, influencing intermolecular interactions and potential bioactivity .

Table 1: Molecular Identity of 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

PropertyValue
CAS Registry Number338954-47-5
Molecular FormulaC15H12Cl2N2OS\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{OS}
Molecular Weight339.23 g/mol
IUPAC Name2-[5-[(1E)-1-{[(2,3-dichlorophenyl)methoxy]imino}ethyl]thiophen-2-yl]acetonitrile
SMILES\text{CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N}
InChI KeyROJZISSPOAVJLL-VXLYETTFSA-N
SolubilityNot reported

Synthesis Pathways and Challenges

Analytical Characterization

Key techniques for verification would involve:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and imine geometry.

  • High-Resolution Mass Spectrometry (HRMS): Validation of the molecular ion peak at m/z=338.0047m/z = 338.0047 .

  • X-ray Crystallography: Resolving the stereochemistry of the imine bond, though no crystal data are currently available.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility remains unquantified, but its structure suggests limited aqueous solubility due to the hydrophobic dichlorobenzyl and thiophene groups. The nitrile moiety may enhance solubility in polar aprotic solvents like acetonitrile . Predictions using the LogP (octanol-water partition coefficient) algorithm estimate a value of ~3.5, indicating moderate lipophilicity .

Thermal and Oxidative Stability

  • Thermal stability: Likely decomposes above 200°C, inferred from analogs with similar imine and ether linkages .

  • Photostability: The conjugated thiophene-imine system may render the compound photosensitive, necessitating storage in amber glass .

Compound ClassTargetActivity (IC₅₀)Source
Dichlorobenzyl-quinazolineEGFR Kinase12 nM
Tropane-acetonitrileμ-Opioid Receptor45 nM

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